molecular formula C16H17N5OS B2572622 1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea CAS No. 2320537-30-0

1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea

Cat. No. B2572622
CAS RN: 2320537-30-0
M. Wt: 327.41
InChI Key: PJSCQXAQUGTXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as MP-10 and has shown promising results in various areas of research, including cancer treatment, inflammation, and immunology.

Mechanism of Action

The mechanism of action of MP-10 is not entirely understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth. Specifically, MP-10 has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and STAT3, a protein involved in cancer growth.
Biochemical and Physiological Effects
MP-10 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has also been shown to have antioxidant properties and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using MP-10 in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, its multiple potential therapeutic applications make it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on MP-10. One area of focus could be further elucidating its mechanism of action, which could lead to the development of more targeted therapies. Additionally, research could focus on optimizing the synthesis method to improve yields and reduce costs. Finally, more studies could be conducted to investigate the potential therapeutic applications of MP-10 in other areas, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 2-methyl-5-pyridin-2-ylpyrazole with thiophen-2-carboxaldehyde, followed by reduction with sodium borohydride and reaction with urea. The compound is then purified through recrystallization.

Scientific Research Applications

MP-10 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MP-10 has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-21-12(9-15(20-21)14-6-2-3-7-17-14)10-18-16(22)19-11-13-5-4-8-23-13/h2-9H,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSCQXAQUGTXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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